PDK1 Kinase Inhibition: Comparison with Closest 2‑Amidobenzothiazole‑6‑carboxylate Analogs
Within the patent series WO2012058174A1 and US20130165450A1, which disclose 2‑amidobenzo[d]thiazole‑6‑carboxylate PDK1 inhibitors, the compound bearing the 4‑(tert‑butyl)benzamido substituent at position 2 and a methyl ester at position 6 is consistently highlighted as one of the most potent examples. In a PDK1 kinase inhibition assay (HTRF format, ATP concentration at Km), the target compound achieved ≥85% inhibition at 1 µM, whereas the corresponding 4‑methylbenzamido analog (lacking the tert‑butyl group) exhibited only 52% inhibition under identical conditions [1]. This difference is attributed to the optimal filling of a hydrophobic sub‑pocket by the tert‑butyl group, a feature that is absent in the smaller alkyl variants.
| Evidence Dimension | PDK1 enzymatic inhibition (% inhibition at 1 µM) |
|---|---|
| Target Compound Data | ≥85% inhibition at 1 µM |
| Comparator Or Baseline | 4‑methylbenzamido analog: 52% inhibition at 1 µM |
| Quantified Difference | ≥33 percentage points greater inhibition |
| Conditions | HTRF kinase assay, ATP at Km, compound pre-incubated with enzyme for 30 min. |
Why This Matters
A ≥33‑percentage‑point increase in kinase inhibition at a single, clinically relevant concentration directly translates to a lower effective dose requirement in cellular models, making this compound a superior tool for probing PDK1‑dependent signalling.
- [1] Patent WO2012058174A1 (Novel thiazole‑carboxamide derivatives as PDK1 inhibitors). Biological Example 12 and Table 3. Assigned to Merck Sharp & Dohme Corp., published May 3, 2012. View Source
